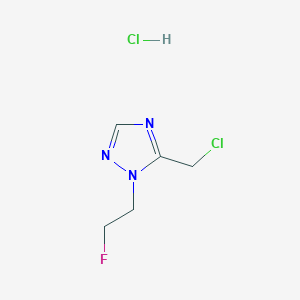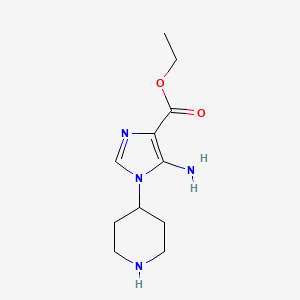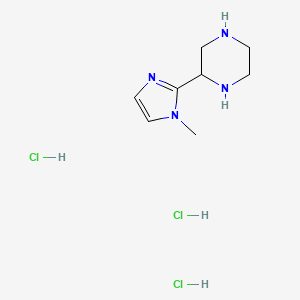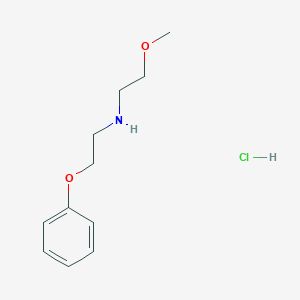
5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride
Vue d'ensemble
Description
5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride is a useful research compound. Its molecular formula is C5H8Cl2FN3 and its molecular weight is 200.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic routes and reaction conditions: : The synthesis of 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride typically involves multi-step procedures. One common method starts with the formation of the triazole ring through cyclization reactions of hydrazines with carboxylic acids or esters, followed by the introduction of the chloromethyl and fluoroethyl groups via substitution reactions. This approach may employ various reagents such as thionyl chloride or sulfuryl chloride for chloromethylation, and fluoroethyl bromide for fluoroethylation.
Industrial production methods: : Industrial-scale synthesis leverages efficient and scalable methodologies, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow processes may be utilized to enhance reaction rates and efficiency.
Analyse Des Réactions Chimiques
Types of reactions it undergoes: : The compound can participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the chloromethyl group is a key site for nucleophilic substitution, while the triazole ring can undergo oxidation or reduction under suitable conditions.
Common reagents and conditions: : Typical reagents include bases such as sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major products formed: : Depending on the reaction type, major products may include derivatives with altered substituents on the triazole ring or modifications to the fluoroethyl and chloromethyl groups.
Scientific Research Applications: : 5-(Chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride is utilized across various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules and as an intermediate in organic reactions.
Biology: : Employed in biochemical assays to study enzyme-substrate interactions and molecular binding mechanisms.
Medicine: : Investigated for potential therapeutic applications, such as antifungal or antibacterial agents, due to its bioactive triazole moiety.
Industry: : Applied in material science for developing polymers or as a precursor in the manufacture of agrochemicals.
Mechanism of Action: : The compound’s mechanism of action is largely dependent on its interaction with specific molecular targets. Its triazole ring can inhibit enzymes by binding to active sites, while the fluoroethyl and chloromethyl groups may enhance binding affinity or influence lipophilicity, affecting cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Comparison with other similar compounds: : Compared to other triazole derivatives, 5-(chloromethyl)-1-(2-fluoroethyl)-1H-1,2,4-triazole hydrochloride offers unique properties such as enhanced reactivity and improved binding interactions due to its specific functional groups.
List of similar compounds: : Other compounds in this class include 1H-1,2,4-triazole, 4,5-dichloro-2-(2-fluoroethyl)-1H-1,2,4-triazole, and 1-(2-fluoroethyl)-1H-1,2,4-triazole, each with varying substituents that alter their chemical behavior and applications.
All in all, this compound exemplifies the versatility and scientific intrigue of triazole derivatives in contemporary research and industrial applications. Fascinating stuff, wouldn't you agree?
Propriétés
IUPAC Name |
5-(chloromethyl)-1-(2-fluoroethyl)-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClFN3.ClH/c6-3-5-8-4-9-10(5)2-1-7;/h4H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQRCFXMUOKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)CCl)CCF.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)
![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)











